

Spectroscopic Data of 2,4-Dimethoxycinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethylcinnamic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethoxycinnamic acid (DMCA), a compound of interest in various research and development fields. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes a visual workflow for the analytical process.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy for 2,4-Dimethoxycinnamic acid.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.2 (Broad s)	Singlet	-	Carboxylic acid proton (-COOH)
7.85	Doublet	15.9	Vinylic proton (-CH=)
7.45	Doublet	8.5	Aromatic proton
6.51	Doublet of doublets	8.5, 2.3	Aromatic proton
6.45	Doublet	2.3	Aromatic proton
6.30	Doublet	15.9	Vinylic proton (=CH-)
3.86	Singlet	-	Methoxy protons (-OCH ₃)
3.84	Singlet	-	Methoxy protons (-OCH ₃)

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
168.1	Carboxylic acid carbon (-COOH)
162.5	Aromatic carbon (C-O)
159.8	Aromatic carbon (C-O)
142.0	Vinylic carbon (-CH=)
130.2	Aromatic carbon
118.0	Aromatic carbon
116.5	Vinylic carbon (=CH-)
106.5	Aromatic carbon
98.6	Aromatic carbon
55.9	Methoxy carbon (-OCH ₃)
55.6	Methoxy carbon (-OCH ₃)

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2800-3300	Broad	O-H stretch (Carboxylic acid)
1680	Strong	C=O stretch (Carboxylic acid)
1630	Medium	C=C stretch (Vinylic)
1605, 1580, 1510	Medium-Strong	C=C stretch (Aromatic)
1270, 1130	Strong	C-O stretch (Methoxy)
980	Strong	=C-H bend (trans-Vinylic)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
208	100	[M] ⁺ (Molecular ion)
193	50	[M - CH ₃] ⁺
177	80	[M - OCH ₃] ⁺
163	30	[M - COOH] ⁺
149	25	[M - COOH - CH ₃] ⁺
121	40	[C ₈ H ₉ O] ⁺

Table 5: UV-Vis Spectroscopic Data

λ _{max} (nm)	Solvent
~290, ~325	Methanol

Note: The UV-Vis data is an estimation based on structurally similar cinnamic acid derivatives. The presence of methoxy groups on the aromatic ring typically results in a bathochromic (red) shift of the absorption maxima.[\[1\]](#)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 2,4-Dimethoxycinnamic acid (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: A 400 MHz (or higher) NMR spectrometer.

- Acquisition: Proton NMR spectra are acquired at room temperature. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.
- Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
- ¹³C NMR Spectroscopy:
 - Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
 - Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are accumulated due to the low natural abundance of ¹³C.
 - Processing: The FID is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As a solid, 2,4-Dimethoxycinnamic acid can be prepared for FT-IR analysis using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before ionization.

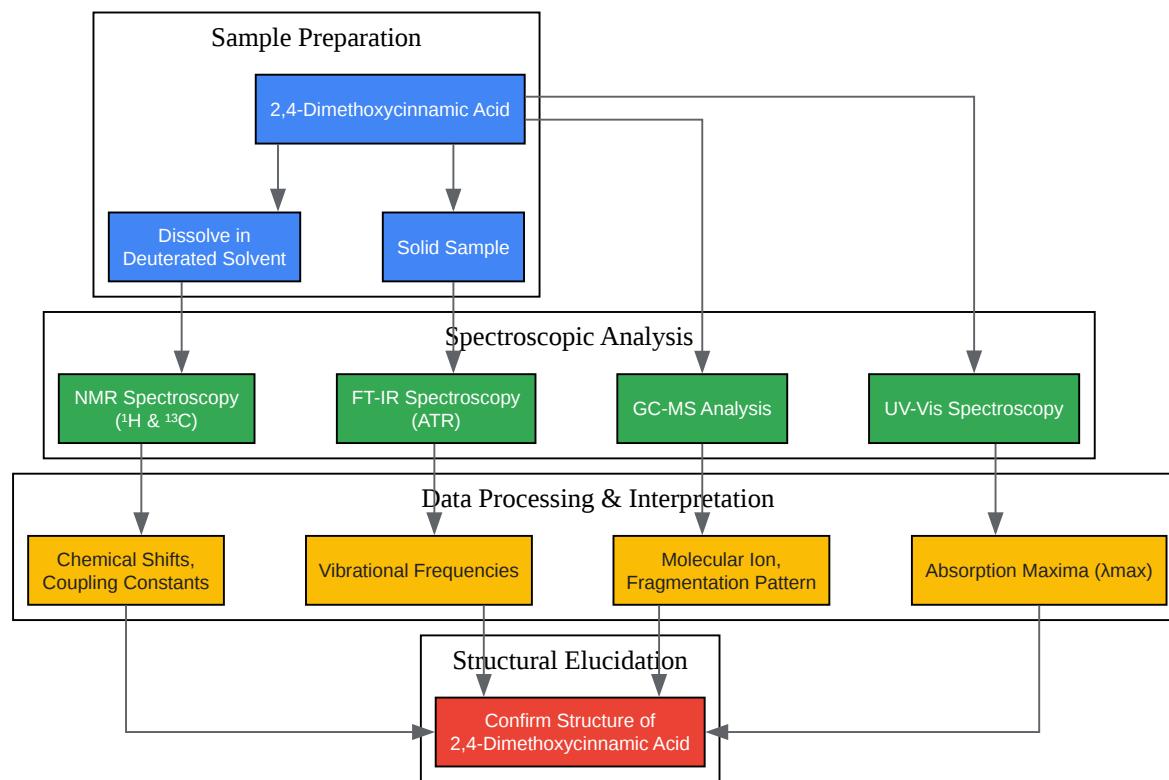
- Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
- GC Conditions:
 - Column: A suitable capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium.
 - Temperature Program: An appropriate temperature gradient is used to ensure separation of the analyte from any impurities.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
 - Detection: The mass-to-charge ratio (m/z) of the resulting ions is detected.
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of 2,4-Dimethoxycinnamic acid is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance is within the linear range of the instrument (typically between 0.1 and 1.0).
- Instrumentation: A double-beam UV-Vis spectrophotometer.^[1]
- Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette.^[1] The solvent is used as a blank for baseline correction.^[1]
- Analysis: The wavelengths of maximum absorbance (λ_{max}) are determined from the resulting spectrum.^[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 2,4-Dimethoxycinnamic acid.



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Caption: Workflow for the spectroscopic analysis of 2,4-Dimethoxycinnamic acid.

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References

- 1. benchchem.com [benchchem.com]
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